molecular formula C14H9F2NO B8487872 4-Benzyloxy-3,5-difluorobenzonitrile CAS No. 935527-22-3

4-Benzyloxy-3,5-difluorobenzonitrile

Cat. No.: B8487872
CAS No.: 935527-22-3
M. Wt: 245.22 g/mol
InChI Key: QWXXHAAELRDMNA-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-difluorobenzonitrile is a substituted benzonitrile derivative featuring a benzyloxy group at the para position and fluorine atoms at the 3 and 5 positions. For instance, 4-Benzyloxy-3,5-difluorobenzoic acid (CAS 1408143-67-8), a closely related compound, has a molecular weight of 264.22 g/mol and is a white crystalline solid with a melting point of ~110–112°C . Replacing the carboxylic acid group with a nitrile (-CN) reduces molecular weight and alters polarity, enhancing its utility as an intermediate in pharmaceuticals or agrochemicals.

Properties

CAS No.

935527-22-3

Molecular Formula

C14H9F2NO

Molecular Weight

245.22 g/mol

IUPAC Name

3,5-difluoro-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H9F2NO/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

QWXXHAAELRDMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent type and position critically influence reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
4-Benzyloxy-3,5-difluorobenzonitrile 4-OBn, 3,5-F, -CN C₁₄H₉F₂NO ~257.23 (calculated) Not provided Likely intermediate in drug synthesis
4-Chloro-3,5-difluorobenzonitrile 4-Cl, 3,5-F, -CN C₇H₂ClF₂N 173.55 144797-57-9 High purity (>97%); halogenated intermediate
3,5-Dichloro-4-fluorobenzonitrile 3,5-Cl, 4-F, -CN C₇H₂Cl₂FN 190.00 103879-31-8 Used in agrochemical synthesis
4-Amino-3,5-difluorobenzonitrile 4-NH₂, 3,5-F, -CN C₇H₄F₂N₂ 154.12 Not provided Hydrogen bonding capability; precursor for azobenzene amino acids
4-Bromo-2,5-difluorobenzonitrile 4-Br, 2,5-F, -CN C₇H₂BrF₂N 218.00 Not provided Industrial research applications
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile 4-O-C₆H₃(CF₃)₂, -CN C₁₅H₇F₆NO 347.22 243128-43-0 High electron-withdrawing groups; material science applications

Functional Group Impact

  • Nitrile Group (-CN) : Enhances electrophilicity, making these compounds reactive intermediates for coupling reactions (e.g., Suzuki-Miyaura). The nitrile group’s polarity also affects solubility; for example, 4-Chloro-3,5-difluorobenzonitrile is likely soluble in organic solvents like dichloromethane .
  • Halogen Substituents : Chlorine and bromine increase molecular weight and lipophilicity compared to fluorine. For instance, 3,5-Dichloro-4-fluorobenzonitrile (MW 190.00) is heavier than 4-Chloro-3,5-difluorobenzonitrile (MW 173.55), altering its metabolic stability in agrochemicals .
  • Amino Group (-NH₂): In 4-Amino-3,5-difluorobenzonitrile, the amino group introduces hydrogen-bonding capacity, enabling its use in photoresponsive peptides .

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